2,5-Ditert-butylpiperazine
Description
2,5-Ditert-butylpiperazine is a piperazine derivative featuring two tert-butyl substituents at the 2- and 5-positions of the six-membered ring. Piperazine derivatives are widely studied for their conformational flexibility, stereochemical diversity, and applications in drug discovery and materials science . The tert-butyl groups introduce significant steric hindrance and hydrophobicity, which may enhance metabolic stability and influence binding interactions in biological systems compared to smaller substituents like methyl or methoxy groups.
Properties
Molecular Formula |
C12H26N2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
2,5-ditert-butylpiperazine |
InChI |
InChI=1S/C12H26N2/c1-11(2,3)9-7-14-10(8-13-9)12(4,5)6/h9-10,13-14H,7-8H2,1-6H3 |
InChI Key |
PVIDRYFYIRNNBP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CNC(CN1)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1CNC(CN1)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
Key Observations :
- Challenges : Introducing tert-butyl groups may require harsh conditions or specialized catalysts due to steric hindrance, unlike smaller alkyl groups .
- Protection Strategies : Boc groups (tert-butoxycarbonyl) are commonly used in piperazine chemistry to protect amines during synthesis, suggesting compatibility with tert-butyl substituents .
Key Observations :
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